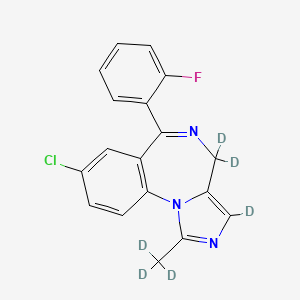
Midazolam-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Midazolam-d6 is a deuterated form of midazolam, a short-acting benzodiazepine with an imidazole structure. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of midazolam. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems using mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Midazolam-d6 involves the incorporation of deuterium atoms into the midazolam molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in midazolam with deuterium atoms using deuterated solvents and catalysts.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the midazolam structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Midazolam-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the imidazole ring or the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions include hydroxylated metabolites, reduced forms of this compound, and substituted derivatives.
Aplicaciones Científicas De Investigación
Midazolam-d6 is widely used in scientific research for various applications:
Pharmacokinetics and Pharmacodynamics: It is used to study the absorption, distribution, metabolism, and excretion of midazolam in biological systems.
Drug Metabolism Studies: this compound helps in understanding the metabolic pathways and identifying metabolites.
Clinical Research: It is used in clinical trials to monitor the pharmacokinetics of midazolam in patients.
Toxicology Studies: this compound is used to assess the safety and toxicity of midazolam.
Mecanismo De Acción
Midazolam-d6 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic and sedative effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
Midazolam-d6 is unique due to its deuterium atoms, which make it particularly useful in tracing studies and mass spectrometry. This allows for more precise pharmacokinetic and pharmacodynamic studies compared to non-deuterated compounds.
Propiedades
Fórmula molecular |
C18H13ClFN3 |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i1D3,9D,10D2 |
Clave InChI |
DDLIGBOFAVUZHB-PKRPFQJCSA-N |
SMILES isomérico |
[2H]C1=C2C(N=C(C3=C(N2C(=N1)C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)([2H])[2H] |
SMILES canónico |
CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


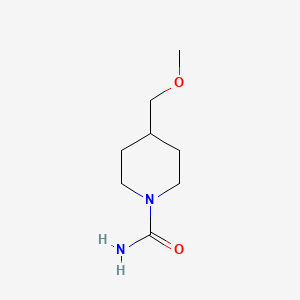
![[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B15294711.png)
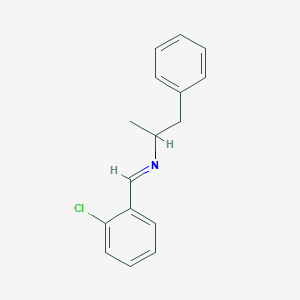
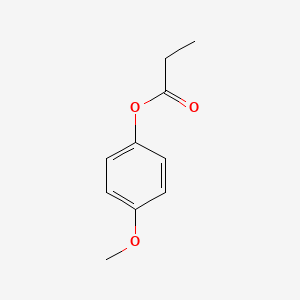
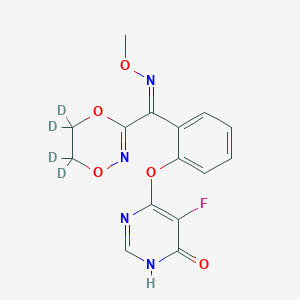
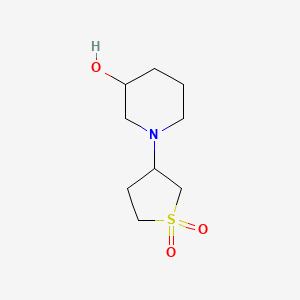
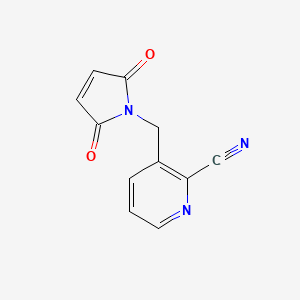
methylphosphonic acid](/img/structure/B15294742.png)
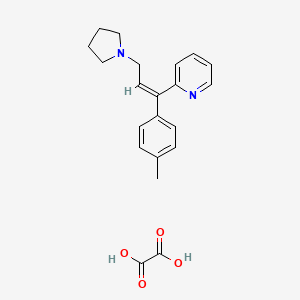
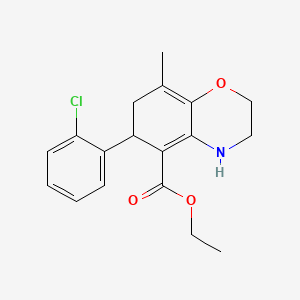
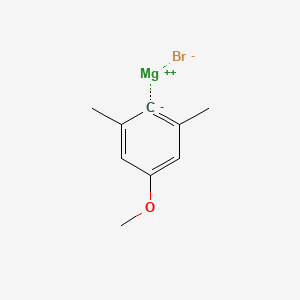
![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)
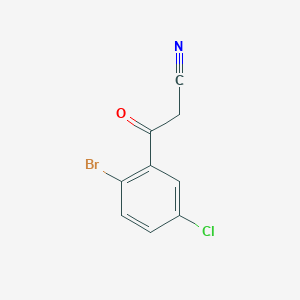
![N-(2-amino-5-thiophen-2-ylphenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide](/img/structure/B15294784.png)
